1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine
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Overview
Description
The compound “1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-phenylpiperazine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications
Tuberculostatic Activity
Research on phenylpiperazineacetic hydrazide derivatives, which share structural similarities with the compound , has demonstrated potential tuberculostatic activity. One study highlighted the synthesis of various derivatives and their in vitro testing for tuberculostatic activity, with minimum inhibiting concentrations (MIC) ranging from 25 - 100 mg/ml (Foks et al., 2004).
Anticancer and Anti-inflammatory Activities
Compounds featuring the oxadiazole moiety and related structures have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase agent activities (Rahmouni et al., 2016). Another study focused on the synthesis of 1,3,4-oxadiazoles and their evaluation as anticancer agents, further demonstrating the versatility of these chemical frameworks in therapeutic applications (Redda & Gangapuram, 2007).
Enzyme Inhibition
Additionally, derivatives of oxadiazole have been designed as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to the treatment of dementias and myasthenia gravis. The study by Pflégr et al. (2022) synthesized such derivatives, demonstrating moderate dual inhibition and highlighting structure-activity relationships within these compounds (Pflégr et al., 2022).
Molecular Docking Studies
Molecular docking studies have been employed to assess the interaction of synthesized compounds with biological targets, aiding in the design of drugs with specific activities. For instance, novel hydrazone and azole-functionalized pyrazolo[3,4-b]pyridine derivatives were synthesized and identified as promising anticancer agents, with molecular docking studies supporting their potential mechanisms of action (Nagender et al., 2016).
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been known to exhibit a wide range of biological activities . They have been utilized as an essential part of the pharmacophore in various medicinal applications .
Mode of Action
The oxadiazole moiety is known to interact with various targets depending on its substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect various biochemical pathways depending on their structure and the nature of their substituents .
Pharmacokinetics
The oxadiazole moiety is known to be a part of many pharmaceutical compounds , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Oxadiazoles have been known to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Action Environment
The properties of oxadiazoles can vary depending on the electronic environment, which can be influenced by various factors .
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-2-18-23-21(28-24-18)16-8-9-19(22-14-16)29-15-20(27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQORMAIUPIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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